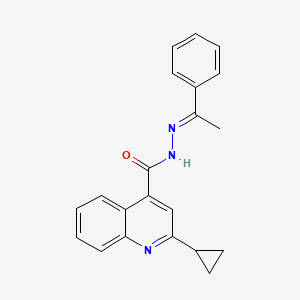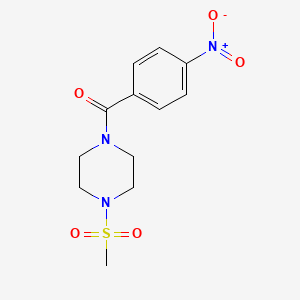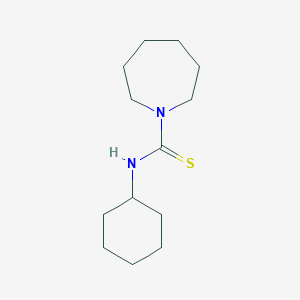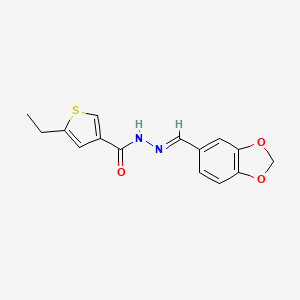
2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide, also known as CQH, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide is not fully understood. However, it has been suggested that 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also inhibit the activity of enzymes involved in the metabolism of malaria parasites and fungi.
Biochemical and Physiological Effects
2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide has also been found to inhibit the growth of blood vessels that supply nutrients to tumors, thereby preventing their growth and spread. Additionally, 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide has been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One advantage is that it has been shown to be effective against a wide range of cancer cell lines, malaria parasites, and fungi. It has also been found to have low toxicity, making it a potential candidate for further development. However, one limitation is that the mechanism of action of 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide is not fully understood, which may hinder its further development.
将来の方向性
There are several future directions for the study of 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, it may be worthwhile to investigate the use of 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide in the treatment of other diseases, such as bacterial infections and inflammatory disorders.
Conclusion
In conclusion, 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide is a chemical compound that has been studied for its potential therapeutic applications. It has been found to possess antitumor, antimalarial, and antifungal activities. 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide has been shown to inhibit the growth of various cancer cell lines, malaria parasites, and fungi. It has also been found to have low toxicity, making it a potential candidate for further development. However, the mechanism of action of 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide is not fully understood, which may hinder its further development. There are several future directions for the study of 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide, including further investigation of its mechanism of action and potential use in combination with other anticancer drugs.
合成法
2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide can be synthesized using different methods, including the condensation reaction between 2-cyclopropyl-4-quinolinecarboxylic acid and hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 2-cyclopropyl-4-quinolinecarboxylic acid with thionyl chloride followed by the reaction with hydrazine hydrate. The resulting product is then reacted with 1-phenylethylidene to yield 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide.
科学的研究の応用
2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide has been studied for its potential therapeutic applications. It has been found to possess antitumor, antimalarial, and antifungal activities. 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against malaria parasites and fungal infections.
特性
IUPAC Name |
2-cyclopropyl-N-[(E)-1-phenylethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-14(15-7-3-2-4-8-15)23-24-21(25)18-13-20(16-11-12-16)22-19-10-6-5-9-17(18)19/h2-10,13,16H,11-12H2,1H3,(H,24,25)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOCFTRIHSSNIE-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-[(2-chlorobenzyl)thio]-7H-purine](/img/structure/B5747646.png)


![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)
